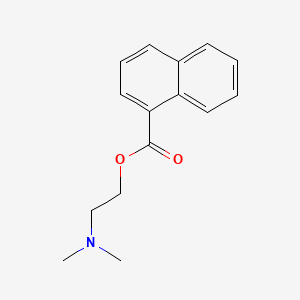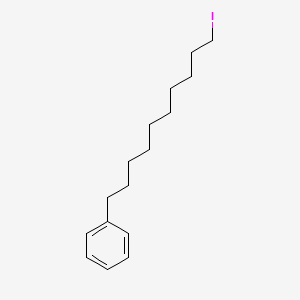
(10-Iododecyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-Iododecyl)benzene is an organic compound characterized by a benzene ring substituted with a 10-iododecyl group. This compound is part of the broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Iododecyl)benzene typically involves the alkylation of benzene with a 10-iododecyl halide. This reaction is generally carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}6\text{H}6 + \text{C}{10}\text{H}{21}\text{I} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{10}\text{H}{21}\text{I} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product .
化学反应分析
Types of Reactions
(10-Iododecyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Substitution: Formation of alkylbenzenes with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of decylbenzene.
科学研究应用
(10-Iododecyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants.
作用机制
The mechanism of action of (10-Iododecyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s solubility, permeability, and overall bioactivity .
相似化合物的比较
Similar Compounds
Dodecylbenzene: Similar structure but lacks the iodine atom.
Decylbenzene: Shorter alkyl chain compared to (10-Iododecyl)benzene.
Iodobenzene: Lacks the long alkyl chain.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic interactions and halogen bonding are important .
属性
CAS 编号 |
51526-13-7 |
|---|---|
分子式 |
C16H25I |
分子量 |
344.27 g/mol |
IUPAC 名称 |
10-iododecylbenzene |
InChI |
InChI=1S/C16H25I/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |
InChI 键 |
GBNYAMIJHDGUIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCCCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


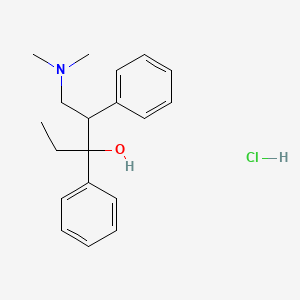

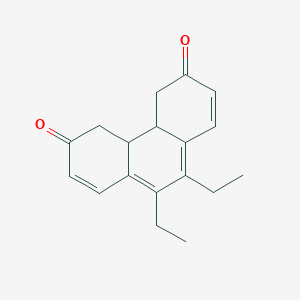
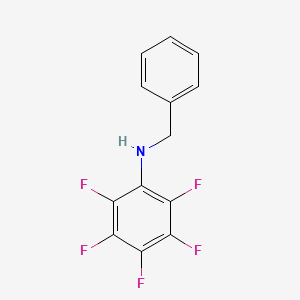
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

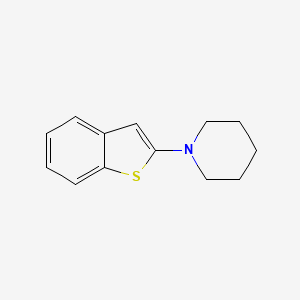

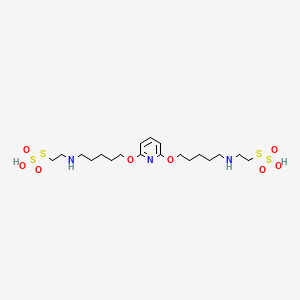

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)

